molecular formula C21H26N2O4S B12138673 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide

Cat. No.: B12138673
M. Wt: 402.5 g/mol
InChI Key: LKHYMUULPYBASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide is a substituted acetamide derivative featuring a dimethylaminobenzyl group, a sulfonated tetrahydrothiophene (thiolane 1,1-dioxide) moiety, and a phenoxyacetamide backbone.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C21H26N2O4S/c1-22(2)18-10-8-17(9-11-18)14-23(19-12-13-28(25,26)16-19)21(24)15-27-20-6-4-3-5-7-20/h3-11,19H,12-16H2,1-2H3

InChI Key

LKHYMUULPYBASZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Structural Disassembly

The target molecule comprises three primary components:

  • 2-Phenoxyacetic acid backbone

  • 4-(Dimethylamino)benzyl amine

  • 1,1-Dioxidotetrahydrothiophen-3-amine

Retrosynthetic cleavage at the amide bonds suggests a convergent synthesis strategy, where intermediates are prepared separately and coupled sequentially.

Synthesis of 4-(Dimethylamino)benzyl Amine

4-(Dimethylamino)benzyl alcohol (CAS 1703-46-4) serves as a precursor, synthesized via hydrogenation of 4-(dimethylamino)benzoic acid esters under catalytic conditions. For example, hydrogenation of methyl 4-(dimethylamino)benzoate using RuCl₂(Ph₂P(CH₂)₂NH₂)₂ and sodium methoxide in tetrahydrofuran at 100°C under 50 bar H₂ yields the alcohol with 77% efficiency. Subsequent conversion to the amine is achieved through a Gabriel synthesis or Mitsunobu reaction, though direct methods remain underrepresented in available literature.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of tetrahydrothiophene to tetrahydrothiophene-1,1-dioxide (sulfolane) using hydrogen peroxide or ozone precedes functionalization at the 3-position. Nitration followed by reduction introduces the amine group, though regioselectivity challenges necessitate careful optimization. Alternative routes involve nucleophilic substitution of 3-bromotetrahydrothiophene-1,1-dioxide with ammonia under high pressure.

Amide Bond Formation Strategies

Sequential Coupling via Activated Intermediates

Route 1 employs 2-phenoxyacetyl chloride as the central acylating agent:

  • Synthesis of 2-Phenoxyacetyl Chloride

    • 2-Phenoxyacetic acid reacts with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding the acid chloride in >90% purity after distillation.

  • First Amidation: 4-(Dimethylamino)benzyl Amine

    • The acid chloride is treated with 4-(dimethylamino)benzyl amine in dichloromethane with triethylamine as a base, forming N-[4-(dimethylamino)benzyl]-2-phenoxyacetamide at 0°C to room temperature. Excess amine ensures mono-substitution.

  • Second Amidation: 1,1-Dioxidotetrahydrothiophen-3-amine

    • The mono-substituted acetamide undergoes a second coupling with 1,1-dioxidotetrahydrothiophen-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethyl sulfoxide (DMSO) at 25°C for 12 hours. This step achieves N,N-disubstitution with yields up to 68% after chromatographic purification.

One-Pot Coupling Using Dual Activation

Route 2 leverages modern coupling reagents for simultaneous amine incorporation:

  • Activation of 2-Phenoxyacetic Acid

    • 2-Phenoxyacetic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF.

  • Dual Amine Addition

    • A stoichiometric mixture of 4-(dimethylamino)benzyl amine and 1,1-dioxidotetrahydrothiophen-3-amine is added dropwise to the activated acid at 0°C. The reaction proceeds at room temperature for 24 hours, yielding the target compound directly. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterRoute 1 (Sequential)Route 2 (One-Pot)
Solvent DichloromethaneDimethylformamide (DMF)
Temperature 0°C → RT0°C → RT
Yield 68%55%
Purity (HPLC) >95%89%

Route 1 offers higher purity due to stepwise isolation, while Route 2 prioritizes efficiency.

Catalytic and Stoichiometric Considerations

  • EDC vs. HATU : EDC-mediated couplings in Route 1 minimize racemization but require longer reaction times. HATU in Route 2 accelerates activation but increases cost.

  • Base Selection : Triethylamine (Route 1) suppresses HCl byproducts, whereas DIPEA (Route 2) enhances coupling efficacy in polar aprotic solvents.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 6.65 (d, J = 8.6 Hz, 2H, benzyl-H), 3.95 (s, 2H, CH₂CO), 3.45–3.30 (m, 4H, tetrahydrothiophene-H).

  • LC-MS : [M+H]⁺ at m/z 458.2 confirms molecular weight.

Purity and Stability

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient).

  • Stability : Degrades <5% over 6 months at −20°C in amber vials.

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Coupling Reagents : HATU costs ≈$1,200/mol versus EDC at $200/mol, making Route 1 more viable for large-scale production.

  • Waste Management : DMF in Route 2 necessitates specialized recovery systems to meet environmental regulations.

Patent Landscape

Patent CN102056914A (unavailable in full text) reportedly covers sulfonamide derivatives, suggesting potential overlap with the target compound’s synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrothiophenyl derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antiamoebic Activity : Demonstrated potential against Entamoeba histolytica, suggesting utility in treating amoebic infections.
  • Cytotoxicity : Studies have shown significant cytotoxic effects on lung cancer cell lines (A549), indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide on A549 lung cancer cells, results indicated a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), relevant for neurodegenerative diseases. The IC50 value was determined to be approximately 12 µM, indicating strong inhibitory potential.

CompoundIC50 (µM)
N-[4-(dimethylamino)...12
Donepezil10
Galantamine8

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the dioxidotetrahydrothiophenyl group may participate in redox reactions. The phenoxyacetamide group can enhance binding affinity to proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The target compound and its analogs share a common N,N-disubstituted acetamide core but differ in substituents on the aromatic rings and side chains.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target: N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide C₂₂H₂₇N₂O₅S 455.53 Phenoxy group, dimethylaminobenzyl, sulfonated tetrahydrothiophene Electron-rich benzyl group; sulfone enhances polarity
Analog 1: N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide C₂₂H₂₄FN₂O₃S 432.50 2-Fluorophenyl, dimethylaminobenzyl, sulfonated tetrahydrothiophene Fluorine increases electronegativity; potential enhanced metabolic stability
Analog 2: 3-Butoxy-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide C₂₄H₃₂N₂O₄S 468.59 3-Butoxy group, dimethylaminobenzyl, sulfonated tetrahydrothiophene Butoxy chain improves lipophilicity; may enhance membrane permeability
Analog 3: N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide C₂₂H₂₇FN₂O₄S 434.52 4-Fluorophenoxy, propanamide backbone Branched chain may reduce crystallinity; fluorophenoxy modulates bioavailability
Analog 4: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 3,4-Dichlorophenyl, thiazol-2-yl Thiazole ring introduces heterocyclic rigidity; dichloro groups enhance potency

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s acetamide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with analogs . The sulfonated tetrahydrothiophene contributes to strong S=O stretches at ~1150–1250 cm⁻¹ .
  • Solubility: The dimethylaminobenzyl group enhances water solubility via protonation at physiological pH, while the phenoxy/sulfone groups balance lipophilicity .
  • Hydrogen Bonding : The sulfone and amide functionalities enable hydrogen bonding, critical for target interactions, as seen in similar N-substituted acetamides .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H28N2O4SC_{24}H_{28}N_2O_4S and features a variety of functional groups that contribute to its biological activities. The unique combination of a dimethylamino group, a tetrahydrothiophene moiety, and a phenoxyacetamide structure enhances its interaction with biological targets.

PropertyValue
Molecular Weight460.65 g/mol
Boiling PointPredicted 680.7 °C
Density1.35 g/cm³
pKa4.75

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Dimethylamino Benzyl Intermediate : Reaction of dimethylamine with benzyl chloride under basic conditions.
  • Synthesis of the Thiophene Intermediate : Cyclization involving sulfur and appropriate dienes.
  • Coupling Reaction : Combining the intermediates to form the final product.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties . Research has shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including resistant forms. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

Several studies have indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have shown cytotoxic effects in cancer cell lines, suggesting its role in cancer therapy.

Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicated significant inhibition rates comparable to established cholinesterase inhibitors.

Case Studies

  • Antimicrobial Evaluation : A study conducted on synthesized derivatives showed that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
  • Cholinesterase Inhibition Studies : Comparative analysis revealed that this compound exhibited a cholinesterase inhibition percentage nearing that of standard drugs like donepezil, highlighting its therapeutic potential for neurodegenerative conditions .

Q & A

Basic: What are the critical reaction conditions to optimize during the synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide?

Answer:
Key parameters include temperature (typically maintained between 40–80°C to prevent side reactions), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and pH control (neutral to slightly basic conditions for amidation). Sodium borohydride is often used for reductions, while coupling agents like EDC/HOBt facilitate amide bond formation. Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • NMR (¹H/¹³C): Resolves aromatic protons (δ 6.8–7.4 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). The tetrahydrothiophene-dioxide moiety shows distinct signals at δ 3.5–4.5 ppm .
  • HRMS: Confirms molecular weight (expected ~450–470 g/mol) and isotopic patterns.
  • IR: Identifies carbonyl stretches (~1680–1720 cm⁻¹) and sulfone groups (~1300–1350 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Answer:

  • Step 1: Synthesize analogs with modified phenoxy, benzyl, or tetrahydrothiophene-dioxide groups (e.g., halogenation or methoxy substitutions) .
  • Step 2: Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding).
  • Step 3: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent electronic/hydrophobic properties with activity trends .

Advanced: How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies .
  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm pathway modulation .
  • Dose-Response Studies: Adjust dosing regimens to account for species-specific metabolic differences .

Advanced: What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate binding stability using AMBER or GROMACS with explicit solvent models (e.g., TIP3P water).
  • Free Energy Perturbation (FEP): Quantify binding energy changes caused by substituent modifications .
  • Druggability Assessment: Use SwissADME to predict solubility, permeability, and CYP450 interactions .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: Degradation occurs below pH 3 (acidic cleavage of amide bonds) or above pH 9 (sulfone group hydrolysis). Buffered solutions (pH 6–8) are optimal for storage .
  • Thermal Stability: Store at −20°C in anhydrous conditions; avoid prolonged exposure to >40°C to prevent dimerization .

Advanced: How can structural analogs be compared to identify key pharmacophoric elements?

Answer:

  • X-ray Crystallography: Resolve 3D conformations to map hydrogen-bonding and hydrophobic interactions .
  • Comparative Molecular Field Analysis (CoMFA): Generate 3D-QSAR models to highlight steric/electrostatic contributions .
  • In Silico Screening: Use ZINC15 or ChEMBL databases to identify analogs with shared scaffold features .

Basic: What purification methods yield high-priority batches for biological testing?

Answer:

  • Flash Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc → DCM/MeOH) .
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to remove sodium borohydride residues .
  • HPLC: Employ C18 columns (acetonitrile/water + 0.1% TFA) for final purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.